

# Introduction: The Strategic Importance of 8-Bromo-2-phenylquinoline

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## Compound of Interest

Compound Name: 8-Bromo-2-phenylquinoline

Cat. No.: B1376883

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In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure," a framework that consistently appears in biologically active and functionally significant molecules.[1][2] **8-Bromo-2-phenylquinoline** (C<sub>15</sub>H<sub>10</sub>BrN) is a highly functionalized derivative within this class, distinguished by the strategic placement of a bromine atom at the C-8 position and a phenyl group at the C-2 position. This specific arrangement is not arbitrary; it imbues the molecule with a unique combination of steric and electronic properties, making it a valuable and versatile intermediate for chemical synthesis.

The phenyl group can influence the molecule's interaction with biological targets, such as in the development of broad-spectrum anti-coronavirus agents where the 2-phenylquinoline scaffold has shown promise.[3] Concurrently, the bromine atom serves as a highly effective reactive handle. It is particularly amenable to modern palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in drug discovery.[4][5] This allows for the systematic and efficient introduction of diverse molecular fragments at the 8-position, enabling researchers to build libraries of novel compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the core physical and chemical properties, synthetic utility, and potential applications of **8-Bromo-2-phenylquinoline** for professionals engaged in advanced chemical research.

## Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. While some experimental data for **8-Bromo-2-phenylquinoline** is not widely published, its characteristics can be reliably inferred from its structure and data from closely related analogues.

## Physical and Chemical Data Summary

The key identifying and physical properties of **8-Bromo-2-phenylquinoline** are summarized below.

Property	Value	Source(s)
CAS Number	871507-80-1	[6][7]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> BrN	[6][7]
Molecular Weight	284.16 g/mol	[6]
Appearance	Inferred to be a solid at room temperature	[8][9]
Solubility	Predicted to have low aqueous solubility but good solubility in common organic solvents like DCM, THF, and DMSO.	[10]
Storage Conditions	Store sealed in a dry environment at room temperature.	[6]

## Spectroscopic Signature Analysis

Spectroscopic analysis is essential for confirming the identity and purity of **8-Bromo-2-phenylquinoline**. The expected spectral characteristics are as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The spectrum would show a complex series of multiplets in the aromatic region (approx. 7.0-8.5 ppm). Distinct signals would correspond to the protons on the phenyl ring

and the quinoline core. The protons adjacent to the bromine atom and the nitrogen atom would be expected to show characteristic shifts.

- $^{13}\text{C}$  NMR: The spectrum would display 15 distinct carbon signals (unless there is accidental overlap). The carbon atom attached to the bromine (C-8) would be significantly influenced by the halogen's electronegativity.
- Mass Spectrometry (MS):
  - The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at  $m/z$  283 and 285. This pattern is a definitive indicator of a monobrominated compound.[\[11\]](#)
- Infrared (IR) Spectroscopy:
  - The IR spectrum would be characterized by C-H stretching vibrations for the aromatic rings (above  $3000\text{ cm}^{-1}$ ), C=C and C=N stretching vibrations within the quinoline and phenyl rings (approx.  $1500\text{--}1600\text{ cm}^{-1}$ ), and C-Br stretching vibrations (typically below  $800\text{ cm}^{-1}$ ).[\[9\]](#)

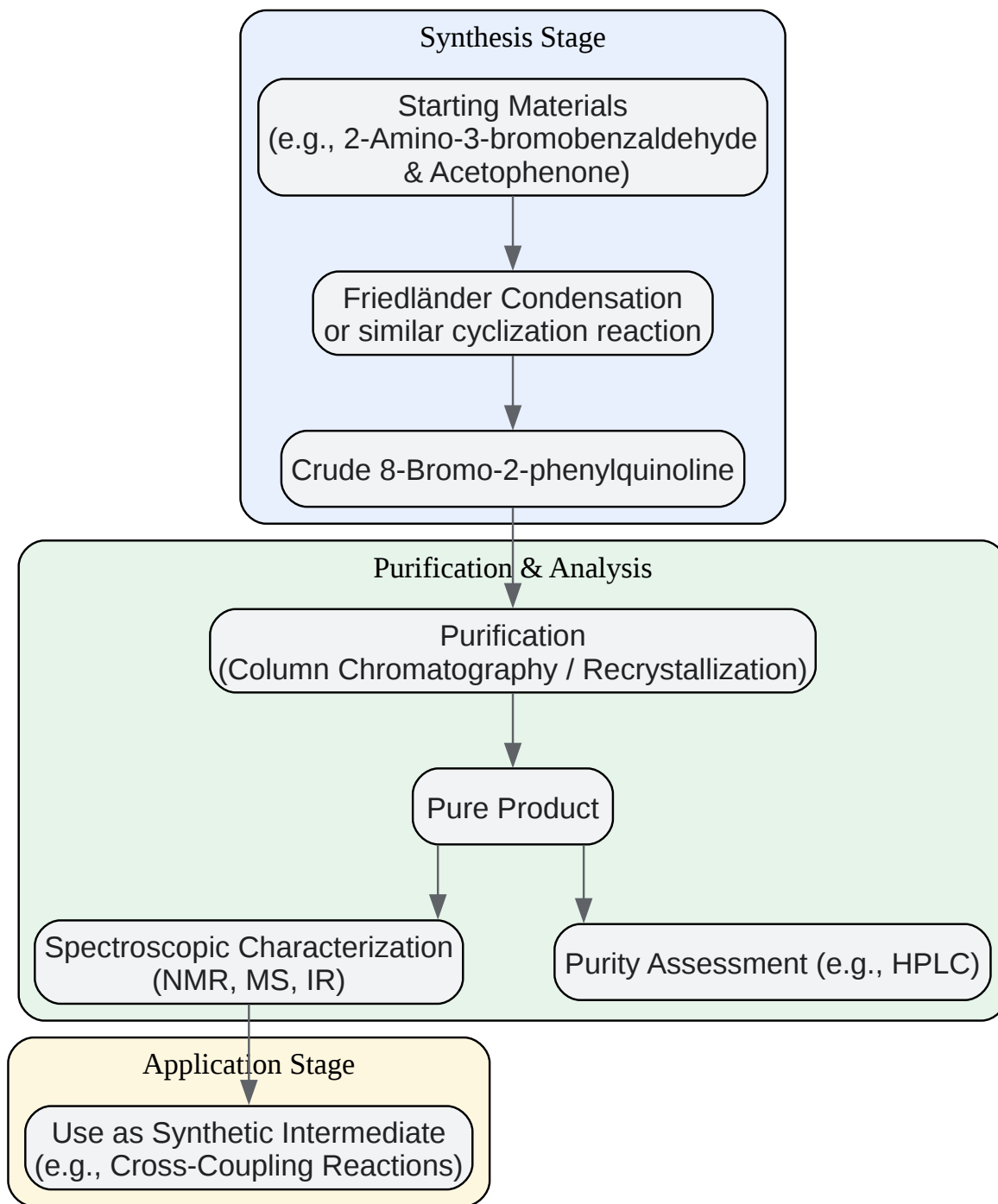
## Synthesis and Chemical Reactivity

The utility of **8-Bromo-2-phenylquinoline** is intrinsically linked to its synthesis and subsequent chemical reactivity.

### Synthetic Pathways

While numerous methods exist for quinoline synthesis, the construction of 2-phenylquinolines is often achieved via multicomponent reactions or classic named reactions like the Friedländer synthesis. A general approach involves the condensation of an appropriately substituted 2-aminobenzaldehyde or ketone with a compound containing an  $\alpha$ -methylene group adjacent to a carbonyl, such as acetophenone.

A logical workflow for the preparation and validation of **8-Bromo-2-phenylquinoline** is outlined in the diagram below.



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Caption: Logical workflow for the synthesis, purification, and application of **8-Bromo-2-phenylquinoline**.

## Core Reactivity: The Role of the Bromine Atom

The true synthetic power of **8-Bromo-2-phenylquinoline** lies in the reactivity of the C-Br bond. This site is primed for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.[\[5\]](#)
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[\[4\]](#)
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Heck Coupling: Reaction with alkenes.

This reactivity makes **8-Bromo-2-phenylquinoline** an ideal intermediate for generating a diverse library of analogues for screening in drug discovery and for creating novel functional materials.

## Applications in Research and Drug Development

The structural features of **8-Bromo-2-phenylquinoline** position it as a key building block in several high-impact research areas.

### Medicinal Chemistry and Drug Discovery

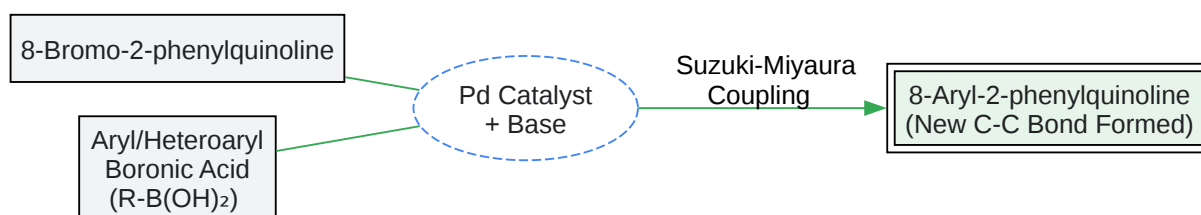
The quinoline nucleus is a cornerstone of pharmaceutical development, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[\[1\]](#)[\[12\]](#)

- Scaffold for Kinase Inhibitors: The quinolinone core, often derived from quinolines, is a privileged structure for designing kinase inhibitors used in oncology.[\[4\]](#) The ability to functionalize the 8-position of **8-Bromo-2-phenylquinoline** allows for extensive SAR studies to optimize potency and selectivity against specific cancer-related kinases.
- Antiviral Agents: The 2-phenylquinoline scaffold has been identified as a promising starting point for developing broad-spectrum inhibitors of coronaviruses.[\[3\]](#) Using **8-Bromo-2-**

**phenylquinoline** as a precursor enables the synthesis of novel derivatives to probe and enhance this antiviral activity.

- Neuroprotective Agents: 8-Hydroxyquinoline derivatives, which can be synthesized from their bromo-precursors, are well-known for their role as metal chelators and have been investigated for the treatment of neurodegenerative diseases like Alzheimer's.[12]

The following diagram illustrates the Suzuki-Miyaura coupling, a key application of **8-Bromo-2-phenylquinoline** in building molecular complexity for drug discovery.



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Caption: Suzuki-Miyaura cross-coupling reaction using **8-Bromo-2-phenylquinoline** as a substrate.

## Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the diversification of **8-Bromo-2-phenylquinoline**.

Objective: To synthesize an 8-aryl-2-phenylquinoline derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **8-Bromo-2-phenylquinoline** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq)

- Base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 2.0 eq)
- Anhydrous solvent (e.g., Toluene/ $H_2O$  mixture or Dioxane)
- Inert gas (Nitrogen or Argon)

#### Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask, add **8-Bromo-2-phenylquinoline**, the arylboronic acid, the palladium catalyst, and the base.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add the anhydrous solvent system via syringe.
- **Heating:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-2-phenylquinoline.[\[13\]](#)

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **8-Bromo-2-phenylquinoline** is not widely available, data from structurally related bromoquinolines should be used to guide handling procedures.

- **Hazards:** Bromoquinolines are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[11\]](#) Some related compounds are classified as harmful if swallowed.[\[14\]](#)
- **Personal Protective Equipment (PPE):** Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and

safety glasses or goggles.[15]

- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[15]
  - Eye Contact: Rinse cautiously with water for several minutes.[15]
  - Inhalation: Remove the person to fresh air.[15]
  - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[16]

## Conclusion

**8-Bromo-2-phenylquinoline** is more than just another heterocyclic compound; it is a strategically designed synthetic intermediate that offers significant advantages to researchers in drug discovery and materials science. Its stable quinoline core, combined with a versatile bromine handle, provides a robust platform for generating molecular diversity through reliable and high-yield cross-coupling reactions. As the demand for novel therapeutics and functional materials continues to grow, the utility of well-designed building blocks like **8-Bromo-2-phenylquinoline** will undoubtedly play a critical role in driving innovation.

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